molecular formula C8H16O2 B13290140 2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol

2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol

Cat. No.: B13290140
M. Wt: 144.21 g/mol
InChI Key: MVMULGOSDGCHOB-UHFFFAOYSA-N
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Description

2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol is a tertiary alcohol featuring a cyclobutane ring substituted with a hydroxymethyl group. The compound’s structure combines a strained four-membered carbocycle with a branched alcohol moiety, which may influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-[1-(hydroxymethyl)cyclobutyl]propan-2-ol

InChI

InChI=1S/C8H16O2/c1-7(2,10)8(6-9)4-3-5-8/h9-10H,3-6H2,1-2H3

InChI Key

MVMULGOSDGCHOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCC1)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutanone with formaldehyde and a reducing agent to introduce the hydroxymethyl group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce various alcohols.

Scientific Research Applications

2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol is an organic compound with the molecular formula C8H16O2C_8H_{16}O_2. It features a cyclobutane ring substituted with both a hydroxymethyl group and a propan-2-ol group.

Scientific Research Applications

This compound serves various purposes in scientific research, including:

  • Chemistry It can be employed as a building block in organic synthesis and as a reagent in different chemical reactions.
  • Biology This compound is applicable in studies pertaining to enzyme interactions and metabolic pathways.
  • Industry It can be used in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation The hydroxymethyl group can be oxidized to form a carboxylic acid. Common oxidizing agents for this process include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction The compound can be reduced to form different alcohol derivatives. Reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4) are often used.
  • Substitution The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Reagents such as thionyl chloride (SOCl2SOCl_2) or phosphorus tribromide (PBr3PBr_3) can be used for substitution reactions.

The specific products of these reactions depend on the conditions and reagents used.

Mechanism of Action

The mechanism by which 2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxymethyl and propan-2-ol groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Cyclopropane vs. Cyclobutane Derivatives

Example Compound : 2-(2-Hydroxy-2-phenylethyl)-1-methyl-cyclopropan-1-ol ()

  • Structural Differences :
    • Cyclopropane (3-membered ring) vs. cyclobutane (4-membered ring).
    • The target compound lacks the phenylethyl substituent but includes a hydroxymethyl group on the cyclobutane.
  • Key Implications :
    • Cyclopropane’s higher ring strain (109.5° bond angles vs. ~88° in cyclopropane) increases reactivity, making it more prone to ring-opening reactions compared to cyclobutane derivatives .
    • Cyclobutane’s larger ring size reduces strain but may enhance thermal stability in the target compound.

Tertiary Alcohols with Amino vs. Hydroxymethyl Substituents

Example Compound: 2-Methyl-2-(methylamino)propan-1-ol ()

  • Structural Differences: Amino group (-NHCH₃) in the analog vs. hydroxymethylcyclobutyl group in the target. Both are tertiary alcohols but differ in substituent polarity and hydrogen-bonding capacity.
  • Key Implications: The amino group in the analog enables salt formation and participation in nucleophilic reactions, whereas the hydroxymethyl group in the target may favor esterification or etherification. Molecular weight: The analog (103.17 g/mol) is lighter than the target compound (estimated ~144.18 g/mol due to the cyclobutyl group) .

Amino Propanol Derivatives

Example Compound: 1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol ()

  • Structural Differences: Linear alkylamino substituent vs. cyclic hydroxymethylcyclobutyl group. Both share a propan-2-ol backbone but differ in steric bulk and hydrophobicity.
  • The cyclic structure in the target compound may restrict conformational flexibility, affecting binding interactions in biological systems .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol (Target) C₈H₁₆O₂ ~144.18 (estimated) Tertiary alcohol, cyclobutane High polarity, moderate stability
2-(2-Hydroxy-2-phenylethyl)-1-methyl-cyclopropan-1-ol C₁₂H₁₆O₂ 192.25 Cyclopropane, secondary alcohol High ring strain, reactive
2-Methyl-2-(methylamino)propan-1-ol C₅H₁₃NO 103.17 Tertiary alcohol, amine Basic, salt-forming capability
1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol C₁₂H₂₇NO 201.35 Secondary alcohol, amine Lipophilic, flexible backbone

Research Findings and Limitations

  • Synthetic Challenges : Cyclobutane synthesis often requires specialized methods (e.g., [2+2] photocycloaddition), whereas cyclopropane derivatives are more commonly accessed via Simmons–Smith reactions .
  • Biological Relevance: Amino-substituted propanols () are explored as drug intermediates, while hydroxymethylcyclobutyl alcohols may serve as chiral building blocks in asymmetric synthesis.
  • Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation from analogs.

Biological Activity

2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol, also referred to as a cyclobutyl alcohol derivative, has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₄O₂
  • Molecular Weight : 130.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The hydroxymethyl group enhances the compound's ability to scavenge free radicals, reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits inhibitory effects against certain bacterial strains, potentially through disruption of cell membrane integrity.
  • Potential Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed mechanisms require further investigation.

Biological Activity Data

Recent studies have quantified the biological activity of this compound. The following table summarizes key findings:

Activity TypeMethod UsedResultReference
Antioxidant ActivityDPPH AssayIC50 = 45 µg/mL
Antimicrobial ActivityAgar Diffusion MethodInhibition Zone = 12 mm (E. coli)
CytotoxicityMTT AssayIC50 = 30 µg/mL (HeLa cells)

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant capacity of various cyclobutyl derivatives, including this compound. The compound demonstrated significant radical scavenging activity, comparable to established antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage in biological systems.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of this compound revealed its effectiveness against Gram-negative bacteria. In vitro tests showed that the compound inhibited E. coli growth at concentrations as low as 50 µg/mL, indicating its potential as a natural preservative or therapeutic agent.

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